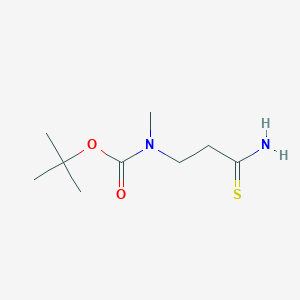
tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate
Übersicht
Beschreibung
“tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate” is a chemical compound with the formula C8H16N2O2S . It contains a total of 42 atoms; 22 Hydrogen atoms, 15 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The molecule contains a total of 39 bonds. There are 15 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 1 tertiary amide (aliphatic) . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .Physical And Chemical Properties Analysis
The molecular weight of “tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate” is 204.29 g/mol . The chemical formula is C8H16N2O2S . The IUPAC name is tert-butyl N-(2-carbamothioylethyl)carbamate .Wissenschaftliche Forschungsanwendungen
1. Asymmetric Mannich Reaction
Tert-butyl phenyl(phenylsulfonyl)methylcarbamate is involved in the asymmetric Mannich reaction. The compound serves as a chiral amino carbonyl compound, playing a crucial role in synthesis processes where stereochemistry is essential. Its relevance spans across various organic syntheses, highlighting its importance in creating compounds with specific chiral configurations (Yang, Pan, & List, 2009).
2. Foldamer Research
The compound has been identified as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization. This highlights its role in the development of advanced molecular structures, contributing to the field of biomimetic chemistry (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).
3. Enantioselective Synthesis
The compound is instrumental in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its utilization in this context underpins its significance in the synthesis of nucleotide analogues, a crucial aspect in the field of medicinal chemistry (Ober, Marsch, Harms, & Carell, 2004).
4. Catalytic Processes
The compound is also involved in rhodium-catalyzed enantioselective addition processes. This application is essential in creating compounds with high stereochemical purity, which is crucial in the development of pharmaceuticals and other specialized chemicals (Storgaard & Ellman, 2009).
5. Building Blocks in Organic Synthesis
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class involving tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate, serve as N-(Boc) nitrone equivalents. Their ability to transform chemically, exhibiting behavior akin to N-(Boc)hydroxylamines, underscores their importance as versatile building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Eigenschaften
IUPAC Name |
tert-butyl N-(3-amino-3-sulfanylidenepropyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-9(2,3)13-8(12)11(4)6-5-7(10)14/h5-6H2,1-4H3,(H2,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJQGJIMJWMBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)

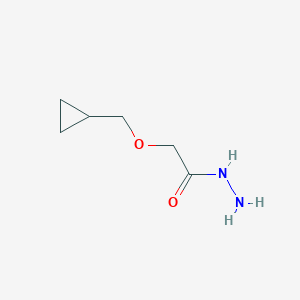
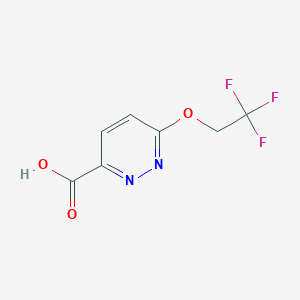
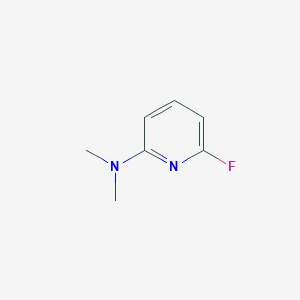
![2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one](/img/structure/B1443421.png)
![1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443422.png)

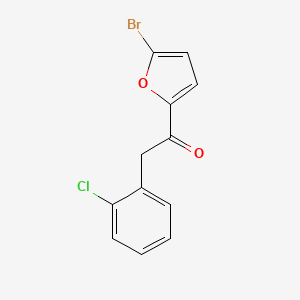
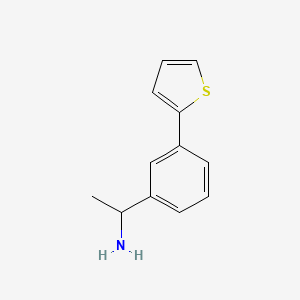
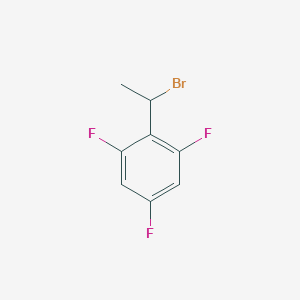
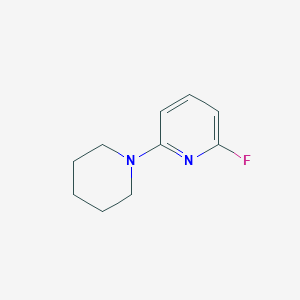

![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)